[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC20686707
Molecular Formula: C21H21F2N3O4S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21F2N3O4S |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16?,21-/m0/s1 |
| Standard InChI Key | DFWVLCJRFGIRAK-MRNPHLECSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2C[C@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₂₁H₂₁F₂N₃O₄S, with a molecular weight of 449.5 g/mol. Its IUPAC name, [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate, reflects its stereospecific configuration and functional groups. Key structural attributes include:
-
Stereochemistry: The (5R) configuration at the tetrahydrofuran ring’s fifth position ensures spatial orientation critical for biological activity .
-
1,2,4-Triazole Ring: A nitrogen-rich heterocycle known for its role in antifungal and antimicrobial agents .
-
4-Methylbenzenesulfonate Group: Enhances solubility and serves as a leaving group in nucleophilic substitution reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 149809-43-8 | |
| Appearance | White crystalline solid | |
| Molecular Weight | 449.5 g/mol | |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CC@(CN3C=NC=N3)C4=C(C=C(C=C4)F)F | |
| Solubility | Soluble in DMSO, acetone; insoluble in water |
Synthesis and Manufacturing
The synthesis of [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate involves multi-step reactions emphasizing stereochemical control:
-
Formation of the Tetrahydrofuran Core: A diastereoselective cyclization of 2,4-difluorophenyl glycidyl ether derivatives yields the oxolan ring with the desired (5R) configuration .
-
Introduction of the 1,2,4-Triazole Group: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or oxidative cyclization of hydrazones attaches the triazole moiety .
-
Sulfonation: Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base installs the sulfonate ester.
Key Challenges:
-
Stereochemical Purity: Chromatographic separation or asymmetric catalysis is required to avoid racemization .
-
Yield Optimization: Reported yields range from 60–75%, necessitating improved catalytic systems .
Pharmaceutical Applications
Role in Posaconazole Synthesis
Posaconazole, a triazole antifungal, relies on this compound as a late-stage intermediate. The sulfonate group facilitates displacement by hydroxyl or amine nucleophiles to form posaconazole’s final structure . Regulatory guidelines mandate strict control over residual levels of this intermediate in drug products, underscoring its analytical significance.
Table 2: Comparative Bioactivity of Triazole Derivatives
| Compound | IC₅₀ (CYP51 Inhibition) | Antifungal Spectrum |
|---|---|---|
| Posaconazole | 0.03 nM | Aspergillus, Candida |
| [(5R)-...]methyl sulfonate | N/A | Inactive |
| Voriconazole | 0.12 nM | Candida, Cryptococcus |
Research Advancements
Analytical Characterization
Recent studies employ:
Process Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume